molecular formula C16H13N5OS B10923299 4-methyl-1-[(pyridin-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

4-methyl-1-[(pyridin-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B10923299
M. Wt: 323.4 g/mol
InChI Key: JMPZPZXYQLXEDQ-UHFFFAOYSA-N
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Description

4-methyl-1-[(pyridin-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines This compound is of significant interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-[(pyridin-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.

    Quinazoline Ring Formation: The quinazoline moiety can be constructed by the condensation of anthranilic acid derivatives with formamide or formic acid.

    Coupling of Triazole and Quinazoline Rings: The triazole and quinazoline rings are then coupled through a nucleophilic substitution reaction, often using a halogenated intermediate.

    Introduction of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group is introduced via a nucleophilic substitution reaction, typically using pyridine-2-carbaldehyde and a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or quinazoline rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methyl or pyridin-2-ylmethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Alkylated, acylated, or nucleophile-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, 4-methyl-1-[(pyridin-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is studied for its potential antimicrobial and antiviral activities. It has shown promising results in inhibiting the growth of certain bacterial and viral strains.

Medicine

In medicinal chemistry, this compound is investigated for its potential anticancer properties. It has been found to inhibit the proliferation of certain cancer cell lines, making it a candidate for further drug development.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methyl-1-[(pyridin-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-1-[(pyridin-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline
  • 4-methyl-1-[(pyridin-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyridine
  • 4-methyl-1-[(pyridin-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]benzimidazole

Uniqueness

The uniqueness of 4-methyl-1-[(pyridin-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one lies in its specific structural features, such as the fusion of the triazole and quinazoline rings and the presence of the pyridin-2-ylmethyl group. These features contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H13N5OS

Molecular Weight

323.4 g/mol

IUPAC Name

4-methyl-1-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C16H13N5OS/c1-20-14(22)12-7-2-3-8-13(12)21-15(20)18-19-16(21)23-10-11-6-4-5-9-17-11/h2-9H,10H2,1H3

InChI Key

JMPZPZXYQLXEDQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC=CC=N4

Origin of Product

United States

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